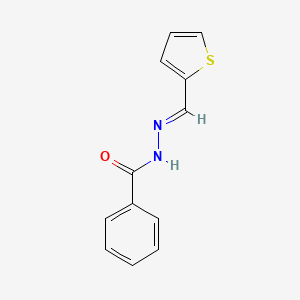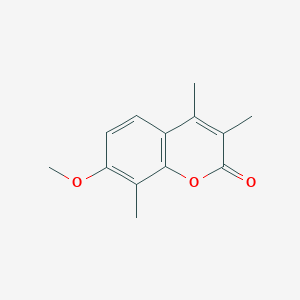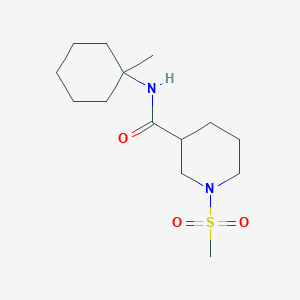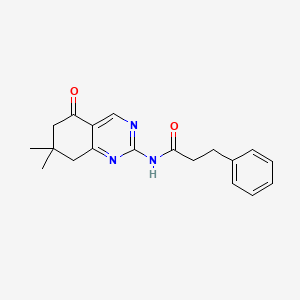
N'-(2-thienylmethylene)benzohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N'-(2-thienylmethylene)benzohydrazide involves condensation reactions that yield compounds with complex structures. For example, the reaction of 2-acetylthiophene with benzohydrazide under specific conditions produces this compound derivatives with high selectivity and yield. This process demonstrates the compound's versatility and the ability to undergo chemical transformations to produce a variety of structurally related compounds (Shang Shan et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by their planarity and the orientation of the phenyl and thiophene rings. X-ray diffraction studies have shown that these molecules exhibit an E conformation, with the thiophene and phenyl rings located on opposite sides of the C=N bond. This structural arrangement is crucial for the compound's reactivity and interactions with other molecules (Shang Shan et al., 2011).
Chemical Reactions and Properties
This compound derivatives exhibit a wide range of chemical reactions due to their unique structural features. They have been involved in cyclometallation reactions with diiron nonacarbonyl, leading to the formation of complex iron carbonyl products. These reactions not only demonstrate the compound's chemical versatility but also its potential as a ligand in organometallic chemistry (Yu-Fun Tzeng et al., 2003).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. The planarity of the formohydrazide fragment and the orientation of the phenyl and thiophene rings play a significant role in determining these properties. The presence of intermolecular hydrogen bonding and weak C—H⋯O interactions further contributes to the stability and physical characteristics of the crystals (Shang Shan et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound derivatives are defined by their reactivity towards various reagents and conditions. The compound's ability to participate in cyclometallation reactions, form complexes with metal ions, and undergo condensation reactions highlights its chemical versatility. These properties are essential for the development of new materials and catalysts, as well as for applications in organic synthesis and medicinal chemistry (Yu-Fun Tzeng et al., 2003).
Applications De Recherche Scientifique
Green Synthesis and Corrosion Inhibition
N'-(2-thienylmethylene)benzohydrazide derivatives have been synthesized and evaluated for their applications in corrosion inhibition. A study demonstrated that 2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide (ATMBH), synthesized through microwave irradiation, showed effective corrosion inhibition performance in acidic environments. The compound acted as a mixed type of inhibitor, as revealed by potentiodynamic polarization studies (Singh et al., 2018).
Antimicrobial and Anticancer Properties
Research into the biological properties of benzohydrazide derivatives has shown promising results in antimicrobial and anticancer activities. A series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides displayed potent antimicrobial agents and showed efficacy as anticancer agents (Kumar et al., 2017).
Cardioprotective Effects
In a study involving rats, a derivative of this compound showed protective effects against cardiac remodeling in myocardial infarction. This derivative demonstrated inhibition of angiotensin-converting enzyme and improved cardiac function markers in treated rats (Emna et al., 2020).
Antioxidant Activity
Thiosemicarbazide derivatives synthesized from 2-(ethylsulfanyl)benzohydrazide have shown significant antioxidant activities. These compounds, including 1,2,4-triazolethiones derived from benzohydrazide, demonstrated superior radical scavenging and reducing power, indicating their potential as antioxidants (Nazarbahjat et al., 2014).
Propriétés
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNLKZXFSZSMCJ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16371-55-4 | |
| Record name | Benzoic acid, 2-thenylidenehydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016371554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606336.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5606349.png)
![N-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}phenyl)urea](/img/structure/B5606353.png)

![4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5606360.png)
![2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5606364.png)


![3-[2-(aminocarbonothioyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5606416.png)
![(3R)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5606423.png)



![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5606449.png)